molecular formula C23H27N3O7 B592544 9-Minocycline CAS No. 10118-89-5

9-Minocycline

Cat. No.: B592544
CAS No.: 10118-89-5
M. Wt: 457.483
InChI Key: CVDICDROJOLZHS-SEEQWMCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Minocycline is a derivative of the tetracycline antibiotic minocycline. It is a second-generation tetracycline antibiotic known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. Minocycline was first described in the literature in 1966 and has since been used to treat various bacterial infections, including respiratory tract infections, acne, and certain types of pneumonia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 9-Minocycline involves several synthetic steps. One common method includes the nitration of minocycline hydrochloride to produce 9-nitro minocycline, which is then reduced to 9-amino minocycline. This process typically involves the use of nitrating agents at low temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 9-Minocycline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of minocycline, such as 9-amino minocycline and other substituted compounds .

Scientific Research Applications

9-Minocycline has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness of 9-Minocycline: this compound is unique due to its high lipid solubility, which allows it to penetrate tissues more effectively, including the central nervous system. This property makes it particularly useful in treating infections that are difficult to reach with other antibiotics .

Properties

IUPAC Name

(4S,4aS,5aR,12aR)-4,9-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7/c1-25(2)12-6-5-9-7-10-8-11-16(26(3)4)19(29)15(22(24)32)21(31)23(11,33)20(30)14(10)18(28)13(9)17(12)27/h5-6,10-11,16,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t10-,11-,16-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDICDROJOLZHS-SEEQWMCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C(=C(C=C4)N(C)C)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4)N(C)C)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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